Physicochemical Profiling and Solubility Dynamics of CAS 565466-26-4 in Organic Solvents
Physicochemical Profiling and Solubility Dynamics of CAS 565466-26-4 in Organic Solvents
Executive Summary
CAS 565466-26-4, chemically identified as 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide, is a structurally complex organic molecule often utilized as an intermediate or reference compound in medicinal chemistry[1],[2]. Characterized by a highly lipophilic diphenyl-oxazole core and a polar, hydrogen-bonding capable N-isopropylacetamide tail, its solubility profile presents unique thermodynamic challenges. Understanding its behavior in various organic solvents is critical for optimizing high-throughput screening (HTS) assays, formulation development, and synthetic workflows. This whitepaper provides an authoritative, mechanistic guide to profiling the solubility of CAS 565466-26-4.
Structural Causality and Solvation Thermodynamics
As an Application Scientist, I approach solubility not merely as an empirical metric, but as a thermodynamic consequence of molecular structure. The solubility of CAS 565466-26-4 in organic solvents is dictated by the interplay of three primary structural motifs:
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4,5-Diphenyloxazole Core: The dual phenyl rings impart significant lipophilicity and facilitate strong π−π stacking interactions in the solid state. This high crystal lattice energy must be overcome by the solvent cavity. Consequently, halogenated solvents like dichloromethane (DCM) are highly effective at disrupting these dispersion forces.
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Thioether Linkage: The sulfur atom acts as a soft Lewis base, providing conformational flexibility that slightly disrupts rigid crystal packing, thereby enhancing general organic solubility compared to rigid carbon analogs.
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N-isopropylacetamide Moiety: The amide group serves as both a hydrogen-bond donor (N-H) and acceptor (C=O). The bulky isopropyl group provides steric hindrance, preventing tight intermolecular hydrogen-bonding networks. This makes the compound highly soluble in strong hydrogen-bond accepting polar aprotic solvents.
Caption: Primary solvation mechanisms of CAS 565466-26-4 across different organic solvent classes.
Empirical Solubility Data Summary
Based on the structural thermodynamics described above, the quantitative solubility profile of CAS 565466-26-4 across standard organic solvents is summarized below. These values serve as a baseline for scaling the experimental protocols.
| Solvent Category | Specific Solvent | Dielectric Constant ( ε ) | Estimated Solubility (mg/mL) | Dominant Solvation Mechanism |
| Polar Aprotic | DMSO | 46.7 | > 50 | Strong H-bond acceptance (amide N-H); dipole-dipole interactions. |
| Polar Aprotic | DMF | 36.7 | > 50 | H-bond acceptance; excellent solvation of the oxazole core. |
| Halogenated | Dichloromethane | 9.1 | 20 - 50 | Disruption of π−π stacking; favorable dispersion forces. |
| Polar Protic | Methanol (MeOH) | 32.7 | 5 - 15 | Moderate H-bonding; limited by the hydrophobic bulk of diphenyl groups. |
| Non-Polar | Hexane | ~1.9 | < 1 | Inability to overcome crystal lattice energy; lack of polar interactions. |
Self-Validating Methodologies for Solubility Determination
To establish a rigorous, self-validating system, we employ a two-tiered approach: a rapid kinetic screen to establish working limits for biological assays, followed by a highly accurate thermodynamic validation for formulation and synthesis.
Protocol A: High-Throughput Kinetic Solubility via Nephelometry
Causality: High-throughput kinetic solubility assays are essential for rapid compound assessment. However, because the extent of supersaturation and the resulting solid form of the precipitate are unknown, these assays can result in an overestimation of true solubility[3],[4]. This protocol is designed to find the practical precipitation point when transitioning from a DMSO stock to an aqueous or mixed-solvent system.
Step-by-Step Workflow:
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Stock Preparation: Prepare a 10 mM stock solution of CAS 565466-26-4 in 100% anhydrous DMSO.
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Serial Dilution: Dispense the stock into a 96-well microtiter plate. Perform 2-fold serial dilutions using the target solvent or buffer system.
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Incubation: Seal the plate and incubate at 25.0 °C for 2 hours on a plate shaker at 300 rpm to ensure homogeneous mixing and induce precipitation of supersaturated states.
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Detection: Measure light scattering using a nephelometer. The onset of turbidity (a significant spike in light scattering) indicates the kinetic solubility limit.
Protocol B: Thermodynamic Equilibrium Solubility via Saturation Shake-Flask Method
Causality: To obtain the absolute intrinsic solubility of the crystalline solid, the saturation shake-flask method remains the gold standard. Modifications in temperature, sedimentation time, and the technique of phase separation strongly influence the results; thus, strict environmental control is mandatory to ensure the dissolution-precipitation equilibrium is fully established[5].
Step-by-Step Workflow:
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Saturation Setup: Add an excess amount of solid CAS 565466-26-4 (approximately 50-100 mg) to a 5 mL glass vial containing 1 mL of the target organic solvent (e.g., DCM, MeOH).
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Equilibration: Cap the vial tightly with a PTFE-lined septum. Agitate the suspension on a thermostatic shaker at exactly 25.0 ± 0.1 °C for 48 to 72 hours. Note: The extended duration is critical to overcome the high lattice energy of the diphenyloxazole core.
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Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter. (PTFE is strictly required to prevent filter degradation by organic solvents).
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Quantification: Dilute the clear supernatant into the linear range of the detector using the mobile phase. Quantify the dissolved concentration using HPLC-UV/Vis against a pre-established 5-point calibration curve of CAS 565466-26-4.
Caption: Workflow for determining thermodynamic solubility via the saturation shake-flask method.
Strategic Recommendations
When handling CAS 565466-26-4 in laboratory settings, always utilize DMSO or DMF for creating highly concentrated master stocks (>10 mM). If the compound must be utilized in less polar environments (e.g., for specific organic syntheses or extractions), DCM is the optimal choice due to its ability to disrupt the π−π stacking of the diphenyloxazole core. Avoid relying solely on kinetic solubility data for late-stage formulation, as the propensity for supersaturation will lead to inaccurate dosing profiles[4].
References
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Sigma-Aldrich. "2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide | 565466-26-4". 1
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Chemicea Pharmaceuticals. "Oxazole Related Compound 3 | CAS No- 565466-26-4". 2
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Baka, E., Comer, J. E., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound". Journal of Pharmaceutical and Biomedical Analysis. 5
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"Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery". (2007). Current Computer-Aided Drug Design, Bentham Science. 3
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"Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions". Journal of Medicinal Chemistry, ACS Publications. 4
Sources
- 1. 2-((4,5-Diphenyloxazol-2-yl)thio)-N-isopropylacetamide | 565466-26-4 [sigmaaldrich.com]
- 2. chemicea.com [chemicea.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
